REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([CH3:3])=[CH2:2].[C:11](OC(=O)C)(=[O:13])[CH3:12]>S(=O)(=O)(O)O.O>[C:11]([O:10][C:7]1[CH:8]=[CH:9][C:4]([C:1]([CH3:3])=[CH2:2])=[CH:5][CH:6]=1)(=[O:13])[CH3:12]
|
Name
|
|
Quantity
|
0.09 mol
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0.118 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 12 g
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
was continued until the exothermic reaction
|
Type
|
EXTRACTION
|
Details
|
The organic material was extracted with a mixture of ether and n-hexane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
ADDITION
|
Details
|
a mixture of 20% w/w of p-isopropenyl-phenol acetate and 80% w/w of the dimer diacetate
|
Type
|
ADDITION
|
Details
|
by adding 0.1 g
|
Type
|
TEMPERATURE
|
Details
|
of p-toluenesulfonic acid and heating to a temperature of 200°-240° C. under reduced pressure (circa 18 mm. mercury)
|
Type
|
CUSTOM
|
Details
|
to yield a distillate which
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)C(=C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |